Cas no 1780424-61-4 (1-Azetidinepropanamine, β,β-difluoro-)

1-Azetidinepropanamine, β,β-difluoro- structure
1780424-61-4 structure
商品名:1-Azetidinepropanamine, β,β-difluoro-
CAS番号:1780424-61-4
MF:C6H12F2N2
メガワット:150.169688224792
CID:5292233

1-Azetidinepropanamine, β,β-difluoro- 化学的及び物理的性質

名前と識別子

    • 1-Azetidinepropanamine, β,β-difluoro-
    • インチ: 1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2
    • InChIKey: ILAGWFUFLNTGAB-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC1)C(F)(F)CN

1-Azetidinepropanamine, β,β-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-789925-0.25g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
0.25g
$1104.0 2025-02-22
Enamine
EN300-789925-2.5g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
2.5g
$2351.0 2025-02-22
Enamine
EN300-789925-5.0g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
5.0g
$3479.0 2025-02-22
Enamine
EN300-789925-10.0g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
10.0g
$5159.0 2025-02-22
Enamine
EN300-789925-0.1g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
0.1g
$1056.0 2025-02-22
Enamine
EN300-789925-0.5g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
0.5g
$1152.0 2025-02-22
Enamine
EN300-789925-1.0g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
1.0g
$1200.0 2025-02-22
Enamine
EN300-789925-0.05g
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine
1780424-61-4 95.0%
0.05g
$1008.0 2025-02-22

1-Azetidinepropanamine, β,β-difluoro- 関連文献

1-Azetidinepropanamine, β,β-difluoro-に関する追加情報

1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4): A Comprehensive Overview

1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which are known for their ability to modulate various biological processes and interactions.

The azetidine ring, a four-membered heterocyclic structure, imparts a high degree of conformational rigidity and specific stereochemical properties to the molecule. The presence of difluoro substitutions on the β-carbon atoms further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development. Recent studies have highlighted the importance of fluorine substitutions in improving the pharmacological properties of small molecules, particularly in terms of metabolic stability and receptor binding affinity.

In the context of medicinal chemistry, 1-Azetidinepropanamine, β,β-difluoro- has been investigated for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), a family of membrane proteins that are involved in a wide range of physiological processes and are targets for many approved drugs. Research has shown that this compound can selectively interact with specific GPCRs, potentially offering new avenues for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.

Additionally, 1-Azetidinepropanamine, β,β-difluoro- has been studied for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, and compounds that can effectively modulate these responses have significant therapeutic potential. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-Azetidinepropanamine, β,β-difluoro- is another area of active research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it a promising candidate for further clinical evaluation. Moreover, the compound's ability to cross the blood-brain barrier (BBB) has been noted in several studies, which is particularly important for targeting central nervous system (CNS) disorders.

From a synthetic chemistry perspective, 1-Azetidinepropanamine, β,β-difluoro- can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the azetidine ring followed by selective fluorination at the β-carbon positions. Recent advancements in fluorination techniques have made it possible to achieve high yields and stereoselectivity in these reactions. This synthetic accessibility is crucial for large-scale production and clinical trials.

In conclusion, 1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions.

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